molecular formula C15H23BrOSi B8430598 ((4-Bromo-2,3-dihydro-1H-inden-1-yl)oxy)(tert-butyl)dimethylsilane

((4-Bromo-2,3-dihydro-1H-inden-1-yl)oxy)(tert-butyl)dimethylsilane

Cat. No.: B8430598
M. Wt: 327.33 g/mol
InChI Key: CPNJYUJMJOGAMA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

((4-Bromo-2,3-dihydro-1H-inden-1-yl)oxy)(tert-butyl)dimethylsilane is an organosilicon compound that features a brominated indene moiety linked to a tert-butyl-dimethylsilane group

Properties

Molecular Formula

C15H23BrOSi

Molecular Weight

327.33 g/mol

IUPAC Name

(4-bromo-2,3-dihydro-1H-inden-1-yl)oxy-tert-butyl-dimethylsilane

InChI

InChI=1S/C15H23BrOSi/c1-15(2,3)18(4,5)17-14-10-9-11-12(14)7-6-8-13(11)16/h6-8,14H,9-10H2,1-5H3

InChI Key

CPNJYUJMJOGAMA-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)[Si](C)(C)OC1CCC2=C1C=CC=C2Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ((4-Bromo-2,3-dihydro-1H-inden-1-yl)oxy)(tert-butyl)dimethylsilane typically involves the following steps:

    Bromination of Indene: Indene is brominated using bromine or N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) to yield 4-bromo-2,3-dihydro-1H-indene.

    Formation of the Silane Ether: The brominated indene is then reacted with tert-butyl-dimethylsilyl chloride in the presence of a base such as imidazole or triethylamine to form the desired silane ether.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This might include continuous flow reactors for the bromination step and large-scale purification techniques such as distillation or recrystallization.

Chemical Reactions Analysis

Types of Reactions

((4-Bromo-2,3-dihydro-1H-inden-1-yl)oxy)(tert-butyl)dimethylsilane can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and Reduction: The indene moiety can be oxidized to form indanone derivatives or reduced to form fully saturated indane derivatives.

    Cross-Coupling Reactions: The brominated indene can participate in cross-coupling reactions such as Suzuki or Heck reactions to form carbon-carbon bonds.

Common Reagents and Conditions

    Substitution Reactions: Nucleophiles (e.g., sodium alkoxides, amines) in polar aprotic solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF).

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas with a palladium catalyst.

    Cross-Coupling: Palladium catalysts (e.g., Pd(PPh3)4) with bases such as potassium carbonate (K2CO3) in solvents like toluene or ethanol.

Major Products

    Substitution: Various substituted indene derivatives depending on the nucleophile used.

    Oxidation: Indanone derivatives.

    Reduction: Indane derivatives.

    Cross-Coupling: Biaryl or styrene derivatives.

Scientific Research Applications

Chemistry

    Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Material Science:

Biology and Medicine

    Drug Development: The indene moiety is a common structural motif in various bioactive compounds, making this compound a valuable intermediate in drug discovery and development.

Industry

    Polymer Chemistry: Used in the synthesis of polymers with specific properties, such as increased thermal stability or unique mechanical properties.

Mechanism of Action

The mechanism of action of ((4-Bromo-2,3-dihydro-1H-inden-1-yl)oxy)(tert-butyl)dimethylsilane depends on the specific reactions it undergoes. For example, in substitution reactions, the bromine atom is replaced by a nucleophile through a bimolecular nucleophilic substitution (SN2) mechanism. In cross-coupling reactions, the palladium catalyst facilitates the formation of a carbon-carbon bond through oxidative addition, transmetalation, and reductive elimination steps.

Comparison with Similar Compounds

Similar Compounds

    4-Bromo-2,3-dihydro-1H-indene: Lacks the silane ether group, making it less versatile in certain synthetic applications.

    (tert-Butyl)dimethylsilyl chloride: Used as a protecting group for alcohols but does not contain the indene moiety.

    Indene: The parent compound without bromination or silane ether modification.

Uniqueness

((4-Bromo-2,3-dihydro-1H-inden-1-yl)oxy)(tert-butyl)dimethylsilane is unique due to the combination of the brominated indene moiety and the silane ether group, which provides a versatile platform for further functionalization and applications in various fields of research and industry.

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